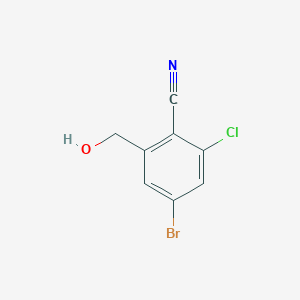
4,6-Difluoro-2-iodopyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Difluoro-2-iodopyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of fluorine and iodine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity. The molecular formula of this compound is C5H3F2IN2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-2-iodopyridin-3-amine typically involves the introduction of fluorine and iodine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The iodine atom can be introduced through iodination reactions using iodine or iodine monochloride.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available pyridine derivatives. The process may include halogenation, fluorination, and amination steps under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Difluoro-2-iodopyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, fluorinated derivatives, and coupled aromatic compounds.
Applications De Recherche Scientifique
4,6-Difluoro-2-iodopyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the development of fluorinated compounds for biological studies, including enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of anticancer and antiviral agents.
Industry: It is used in the production of agrochemicals, dyes, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4,6-Difluoro-2-iodopyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparaison Avec Des Composés Similaires
3-Amino-4-iodopyridine: Similar in structure but lacks the fluorine atoms, which affects its reactivity and applications.
2-Chloro-3-fluoro-5-iodopyridin-4-ylamine: Contains chlorine instead of fluorine, leading to different chemical properties and reactivity.
4-Amino-2-iodopyridin-3-ol:
Uniqueness: 4,6-Difluoro-2-iodopyridin-3-amine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. These effects enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C5H3F2IN2 |
|---|---|
Poids moléculaire |
255.99 g/mol |
Nom IUPAC |
4,6-difluoro-2-iodopyridin-3-amine |
InChI |
InChI=1S/C5H3F2IN2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2 |
Clé InChI |
PLNRKQMXLWVEEI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1F)I)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13150688.png)






![[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate](/img/structure/B13150711.png)
![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)



